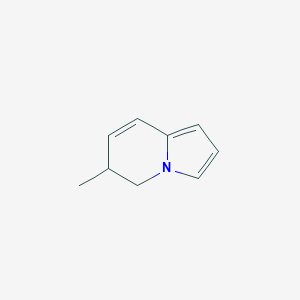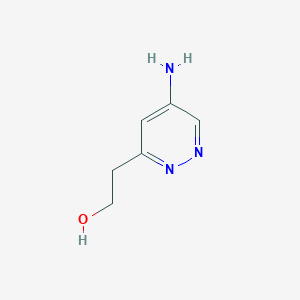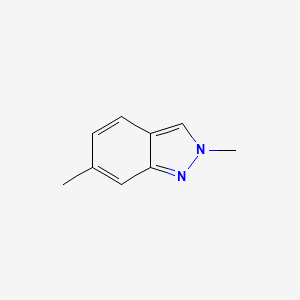
6-Methyl-5,6-dihydroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,6-dihydroindolizine is a heterocyclic compound belonging to the indolizine family Indolizines are bicyclic structures containing a pyrrole ring fused to a pyridine ring The presence of a methyl group at the 6th position of the 5,6-dihydroindolizine structure introduces unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydroindolizine typically involves the intramolecular cyclodehydration of 4-(pyrrol-1-yl)butanal. This can be achieved through two main methodologies: the “oxo” and “non-oxo” approaches.
Non-Oxo Methodology: This approach uses diethyl-2-(pyrrol-1-yl)pentanedioate, which undergoes chemo- and regioselective reduction to form ®-4-carboxyethyl-4-(pyrrol-1-yl)butanal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5,6-dihydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5,6-dihydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-5,6-dihydroindolizine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine: The parent compound without the methyl group at the 6th position.
5,6-Dihydroindolizine: Similar structure but lacks the methyl group.
7-Methyl-5-thioxo-3,5-dihydroindolizine-6-carbonitrile: A related compound with a thioxo group and a nitrile group.
Uniqueness
6-Methyl-5,6-dihydroindolizine is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its stability under various conditions.
Eigenschaften
Molekularformel |
C9H11N |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
6-methyl-5,6-dihydroindolizine |
InChI |
InChI=1S/C9H11N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
RTISMAKCFQPJPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)

![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)



![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)

